molecular formula C12H14N2O B105324 1-(5-benzofuranyl)Piperazine CAS No. 206347-31-1

1-(5-benzofuranyl)Piperazine

Cat. No. B105324
M. Wt: 202.25 g/mol
InChI Key: PYUFUUDEYQJLPV-UHFFFAOYSA-N
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Description

1-(5-Benzofuranyl)piperazine is a chemical compound that is part of a broader class of organic molecules featuring a piperazine ring connected to a benzofuran moiety. This structural motif is of significant interest in medicinal chemistry due to its potential biological activities, including interactions with various central nervous system receptors, antibacterial properties, and anticancer activities .

Synthesis Analysis

The synthesis of compounds related to 1-(5-benzofuranyl)piperazine involves multiple steps, including condensation, oxidation, reductive amination, chlorination, and cyclization processes . For instance, N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with some derivatives showing high potency and selectivity . Another approach involved the preparation of a key synthon followed by 1,3-dipolar cycloaddition to afford bis(pyrazoles) linked via a piperazine moiety . Additionally, hybrid compounds between benzofuran and N-aryl piperazine were designed and prepared, demonstrating the versatility of synthetic strategies to create diverse derivatives .

Molecular Structure Analysis

The molecular structure of related benzofuran piperazine derivatives has been elucidated using techniques such as X-ray crystallography, which revealed that the piperazine ring typically adopts a chair conformation and the geometry around substituent atoms like sulfur is distorted tetrahedral . These structural insights are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1-(5-benzofuranyl)piperazine derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the presence of a nitro group in some derivatives has been shown to be essential for antimicrobial activity, as it can interfere with protein and DNA synthesis in bacteria . The reactivity of these compounds is also exploited in the synthesis of novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(5-benzofuranyl)piperazine derivatives, such as solubility, stability, and lipophilicity, are critical for their biological activity and pharmacokinetic profile. For instance, the favorable log D value of a sigma1 receptor ligand derivative indicated its suitability as a positron emission tomography radiotracer . The crystallographic studies provide additional data on the solid-state properties of these compounds, which can influence their formulation and delivery .

Relevant Case Studies

Several case studies have demonstrated the potential applications of 1-(5-benzofuranyl)piperazine derivatives. For example, certain derivatives have shown high uptake in the brain and other sigma receptor-rich organs, suggesting their use in imaging neurodegenerative processes . Other derivatives exhibited potent antibacterial and biofilm inhibition activities, surpassing the efficacy of reference drugs like Ciprofloxacin . Furthermore, some compounds have shown selective cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents .

Scientific Research Applications

Therapeutic Uses and Research Significance

  • Versatile Pharmacophore in Drug Design : Piperazine derivatives, including those related to 1-(5-benzofuranyl)piperazine, are recognized for their therapeutic uses across a broad spectrum, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resulting molecules, highlighting the scaffold's flexibility in drug discovery for various diseases (Rathi et al., 2016).

  • Antituberculosis (TB) Treatment : The piperazine-benzothiazinone compound, Macozinone, showcases the application of piperazine derivatives in treating tuberculosis. This specific derivative is under clinical studies for its efficacy against TB, indicating the potential of such compounds in developing more efficient drug regimens against infectious diseases (Makarov & Mikušová, 2020).

  • Antimicrobial and Antitubercular Activities : Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the utility of piperazine derivatives in addressing the challenge of antibiotic resistance and developing new anti-mycobacterial agents (Girase et al., 2020).

  • Antidepressant and Anxiolytic Properties : The presence of a piperazine substructure is a common feature among many marketed antidepressants, suggesting its significant role in enhancing the efficacy and potency of these drugs. Research into piperazine-based antidepressants continues to yield valuable insights into the structural requirements for antidepressant activity, providing a foundation for the development of novel compounds (Kumar et al., 2021).

  • Antimicrobial Agents : The benzofuran scaffold, closely related to 1-(5-benzofuranyl)piperazine, has been identified as a promising structure in the search for efficient antimicrobial candidates. Benzofuran derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery and development in combating microbial diseases (Hiremathad et al., 2015).

Future Directions

A novel benzofuranyl-piperazine serotonin-2C receptor agonist has shown potential therapeutic application in the treatment of Obsessive–Compulsive Disorder (OCD) . This suggests that 1-(5-benzofuranyl)Piperazine and its derivatives may have potential future applications in the treatment of mental health disorders.

properties

IUPAC Name

1-(1-benzofuran-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUFUUDEYQJLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308636
Record name 1-(5-Benzofuranyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-benzofuranyl)Piperazine

CAS RN

206347-31-1
Record name 1-(5-Benzofuranyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206347-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Benzofuranyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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